molecular formula C15H17NO B1665180 3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl- CAS No. 194979-95-8

3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-

Cat. No. B1665180
M. Wt: 227.3 g/mol
InChI Key: SNEPAAKJPPNOQM-UHFFFAOYSA-N
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Patent
US06723850B1

Procedure details

To a solution of 6-methyl-1-(3-oxo-1-pentyl)-(1H)-3,4-dihydroquinolin-2-thione [compound 4 wherein (QW)n=Me, R1=R3=R4=R5=H, R2=Me] (350 mg, 1.40 mmol) in anhydrous toluene (4 ml) is added Me2SO4 (227 ml, 2.40 mmol) under stirring and nitrogen atmosphere. The solution is heated at reflux and after 5 min a red oil begins to separate. After further 15 min, DBU (365 ml, 2.40 mmol) is added dropwise to the refluxing two-phase reaction mixture, causing after a few minutes, a darkening of the mixture. The reflux is maintained for 20 min, then the solution is cooled at room temperature, diluted with dichloromethane (50 ml), washed with water (50 ml) and dried over Na2SO4. After filtration and evaporation of the solvent, the dark residual oil is chromatographed (ethyl acetate:light petroleum ether, 1:1, Rf=0.29) affording pure 8-methyl-2,3,5,6-tetrahydro-4-methyl-(1H)-benzo[c]quinolizin-3-one [compound I wherein (QW)n=Me, R1=R3=R4=R5=H and R2=Me] (152 mg, 50%) as an oil which became a solid on standing (mp 143-145° C.)
[Compound]
Name
6-methyl-1-(3-oxo-1-pentyl)-(1H)-3,4-dihydroquinolin-2-thione
Quantity
350 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
227 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
365 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
COS([O:6][CH3:7])(=O)=O.[CH2:8]1[CH2:18][CH2:17][N:16]2[C:11](=N[CH2:13][CH2:14][CH2:15]2)[CH2:10][CH2:9]1.[C:19]1([CH3:25])[CH:24]=CC=[CH:21][CH:20]=1>ClCCl>[CH3:25][C:19]1[CH:20]=[CH:21][C:17]2[N:16]3[C:15](=[C:14]([CH3:13])[C:7](=[O:6])[CH2:10][CH2:11]3)[CH2:9][CH2:8][C:18]=2[CH:24]=1

Inputs

Step One
Name
6-methyl-1-(3-oxo-1-pentyl)-(1H)-3,4-dihydroquinolin-2-thione
Quantity
350 mg
Type
reactant
Smiles
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
227 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
365 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux and after 5 min a red oil
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to separate
WAIT
Type
WAIT
Details
causing after a few minutes
TEMPERATURE
Type
TEMPERATURE
Details
The reflux is maintained for 20 min
Duration
20 min
WASH
Type
WASH
Details
washed with water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the dark residual oil is chromatographed (ethyl acetate:light petroleum ether, 1:1, Rf=0.29)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1C=CC2=C(CCC3=C(C(CCN23)=O)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 152 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.